molecular formula C28H40N8O4 B13423270 Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate

Cat. No.: B13423270
M. Wt: 552.7 g/mol
InChI Key: SVQHHRZNSGTVJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction reduces the nitro group to an amino group, resulting in the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction, various oxidizing agents for oxidation, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group to an amino group results in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .

Scientific Research Applications

Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate lies in its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.

Properties

Molecular Formula

C28H40N8O4

Molecular Weight

552.7 g/mol

IUPAC Name

tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C28H40N8O4/c1-27(2,3)39-25(37)35-15-11-33(12-16-35)21-7-9-23(29-19-21)31-32-24-10-8-22(20-30-24)34-13-17-36(18-14-34)26(38)40-28(4,5)6/h7-10,19-20H,11-18H2,1-6H3

InChI Key

SVQHHRZNSGTVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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